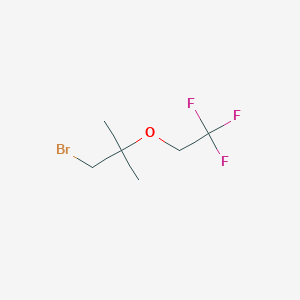
1-Bromo-2-methyl-2-(2,2,2-trifluoroethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methyl-2-(2,2,2-trifluoroethoxy)propane is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoroethoxy group attached to a propane backbone
Métodos De Preparación
The synthesis of 1-Bromo-2-methyl-2-(2,2,2-trifluoroethoxy)propane typically involves the reaction of 2,2,2-trifluoroethanol with 2-methylpropene in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2-methyl-2-(2,2,2-trifluoroethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The trifluoroethoxy group can participate in oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include sodium hydroxide for substitution and potassium tert-butoxide for elimination. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-methyl-2-(2,2,2-trifluoroethoxy)propane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-methyl-2-(2,2,2-trifluoroethoxy)propane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, while the trifluoroethoxy group can influence the compound’s reactivity and stability. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
1-Bromo-2-methyl-2-(2,2,2-trifluoroethoxy)propane can be compared with similar compounds such as:
1-Bromo-2-methylpropane: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
1-Bromo-2-(trifluoromethyl)benzene: Contains a benzene ring instead of a propane backbone, leading to different applications and reactivity.
1-Bromo-2-methyl-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring, affecting its chemical behavior and uses.
Propiedades
Fórmula molecular |
C6H10BrF3O |
|---|---|
Peso molecular |
235.04 g/mol |
Nombre IUPAC |
1-bromo-2-methyl-2-(2,2,2-trifluoroethoxy)propane |
InChI |
InChI=1S/C6H10BrF3O/c1-5(2,3-7)11-4-6(8,9)10/h3-4H2,1-2H3 |
Clave InChI |
RZHRULKFTMRDRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CBr)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


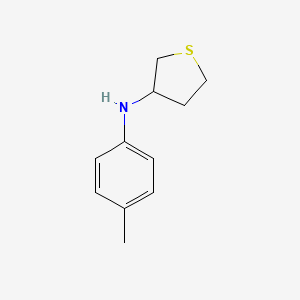
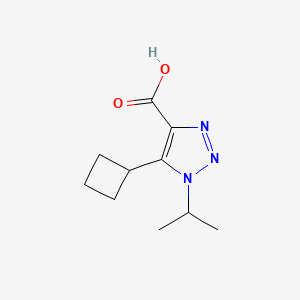
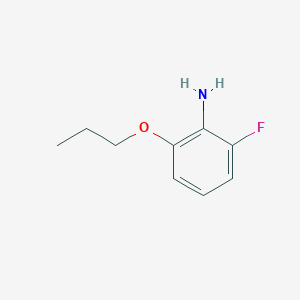
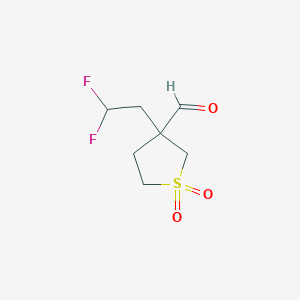
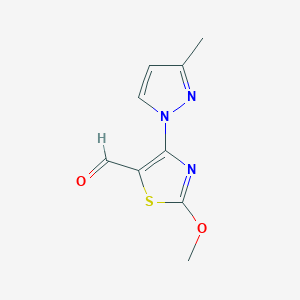
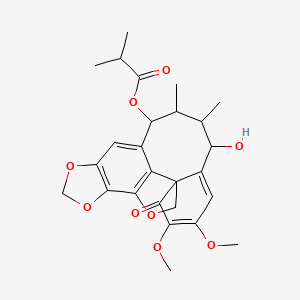
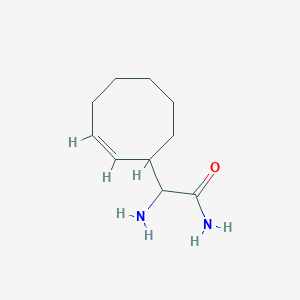
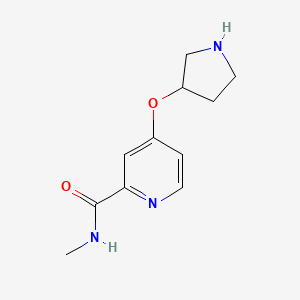
![Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)
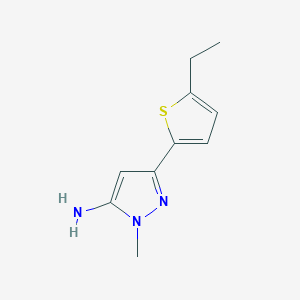
![4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306087.png)
![3-{[(2-Iodocyclopentyl)oxy]methyl}oxolane](/img/structure/B13306092.png)
![Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B13306093.png)
